molecular formula C22H10O8 B1653677 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis- CAS No. 18959-92-7

1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-

Cat. No. B1653677
CAS RN: 18959-92-7
M. Wt: 402.3 g/mol
InChI Key: ONEMZCBKPSBQJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H10O8, and it has a molecular weight of 402.31 g/mol . It is a highly conjugated organic molecule with a planar structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 643.0±50.0 °C and a predicted density of 1.566±0.06 g/cm3 . It also exhibits high solubility in organic solvents.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis- is based on its electronic and optical properties. PDI can selectively bind to specific biomolecules and emit fluorescence upon excitation with light.

properties

IUPAC Name

5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O8/c23-19-15-6-4-13(9-17(15)21(25)29-19)27-11-2-1-3-12(8-11)28-14-5-7-16-18(10-14)22(26)30-20(16)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEMZCBKPSBQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425019
Record name 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18959-92-7
Record name 1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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